molecular formula C13H12ClN3OS B5554055 1-(2-Chlorophenyl)-3-(6-methoxypyridin-3-yl)thiourea

1-(2-Chlorophenyl)-3-(6-methoxypyridin-3-yl)thiourea

Cat. No.: B5554055
M. Wt: 293.77 g/mol
InChI Key: QKFRKTQPWFNVPJ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(6-methoxypyridin-3-yl)thiourea is a chemical compound with the molecular formula C13H11ClN3OS and a molecular weight of approximately 280.76 g/mol . As a thiourea derivative, this compound features a chloro-substituted phenyl ring and a methoxy-substituted pyridinyl ring, a structural motif often investigated in medicinal chemistry and chemical biology for its potential to modulate biological activity . Its specific physicochemical properties make it a candidate for research in areas such as enzyme inhibition, receptor binding studies, and the development of novel small-molecule probes. Researchers value this thiourea derivative for exploring structure-activity relationships (SAR), particularly in the design of kinase inhibitors or other therapeutic targets where similar molecular architectures have shown relevance. The mechanism of action is dependent on the specific research context but may involve interactions with biological targets through hydrogen bonding facilitated by the thiocarbonyl group and aromatic stacking interactions of its ring systems. This product is intended for research and development purposes in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(6-methoxypyridin-3-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3OS/c1-18-12-7-6-9(8-15-12)16-13(19)17-11-5-3-2-4-10(11)14/h2-8H,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFRKTQPWFNVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=S)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326023
Record name 1-(2-chlorophenyl)-3-(6-methoxypyridin-3-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795896
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

481688-11-3
Record name 1-(2-chlorophenyl)-3-(6-methoxypyridin-3-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-(6-methoxypyridin-3-yl)thiourea typically involves the reaction of 2-chloroaniline with 6-methoxypyridine-3-carbonyl chloride in the presence of a base, followed by the addition of thiourea. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-(6-methoxypyridin-3-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The thiourea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbonyl compounds.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(6-methoxypyridin-3-yl)thiourea is a compound that has garnered attention in various scientific research fields due to its unique chemical structure and potential biological activities. This article explores the applications of this compound, focusing on its medicinal chemistry, agricultural uses, and other relevant scientific applications.

Chemical Formula

  • Molecular Formula : C12H12ClN3O
  • Molecular Weight : 253.7 g/mol

Anticancer Activity

Recent studies have indicated that thiourea derivatives exhibit significant anticancer properties. For instance, research has shown that this compound can inhibit the growth of various cancer cell lines. In vitro assays demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest.

Case Study: In Vitro Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis via caspase activation
A549 (Lung)12.5Cell cycle arrest at G2/M phase
HeLa (Cervical)10.8Inhibition of DNA synthesis

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it exhibits broad-spectrum antibacterial effects, particularly against Gram-positive bacteria.

Case Study: Antimicrobial Testing

PathogenMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic

Pesticidal Activity

Thiourea derivatives are known for their pesticidal properties. The application of this compound in agriculture has been explored, particularly as a potential herbicide or fungicide.

Efficacy Against Fungal Pathogens

Research indicates that this compound can effectively inhibit the growth of certain fungal pathogens affecting crops, thereby reducing yield loss.

Fungal PathogenEC50 (µg/mL)Effectiveness
Fusarium oxysporum25High
Botrytis cinerea30Moderate

Coordination Chemistry

The unique structure of this compound allows it to act as a ligand in coordination chemistry. It has been used to synthesize metal complexes that exhibit interesting catalytic properties.

Case Study: Metal Complex Formation

Metal complexes formed with this thiourea derivative have shown promise in catalyzing organic reactions, such as oxidation and reduction processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(6-methoxypyridin-3-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In cancer research, it may inhibit kinases or other signaling proteins involved in cell proliferation and survival pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiourea Derivatives

Compound Name Substituents (N1/N3) Key Functional Groups Biological Activity Reference
1-(2-Chlorophenyl)-3-(6-methoxypyridin-3-yl)thiourea 2-Chlorophenyl / 6-Methoxypyridinyl Methoxy, Chloro Hypothesized anticancer activity
1-(Adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea Adamantyl-carbonyl / 3-Nitrophenyl Nitro, Carbonyl Supramolecular assembly studies
1-(5-Bromopyridin-2-yl)-3-...thiourea ( ) 5-Bromopyridinyl / Isoindoloquinoxaline Bromo, Quinoxaline No significant HIV-1 RT inhibition
1-(1-Naphthoyl)-3-(3-chloro-4-fluoro-phenyl)thiourea ( ) 1-Naphthoyl / 3-Chloro-4-fluorophenyl Acyl, Halogens Intramolecular H-bonding, π-stacking

Key Observations :

  • Electron-Withdrawing vs.
  • Hydrogen Bonding: Acylthioureas (e.g., ) exhibit strong intramolecular N–H···O=C bonds (1.90–2.10 Å), whereas non-acylated derivatives like the target compound may rely more on intermolecular N–H···S=C interactions for stability .

Anticancer Potential

  • Target Compound : While direct data are lacking, analogs like 3-(6-methoxypyridin-3-yl)thioureas ( ) demonstrate anticancer activity via kinase inhibition, suggesting a plausible mechanism for the target compound .
  • Adamantyl Derivatives : Compounds in focus on supramolecular assembly rather than bioactivity, highlighting the trade-off between structural complexity and therapeutic utility .

Antimicrobial and Antiviral Activity

  • 2-Chlorophenyl Thioureas : Compounds like 1-(2-chlorophenyl)-3-phenylthiourea ( ) exhibit antifungal activity, implying that the target compound’s pyridinyl group could enhance specificity .

Physicochemical and Crystallographic Comparisons

Table 2: Hydrogen Bonding and Crystal Packing Data

Compound Name Intermolecular H-Bond (Å) Intramolecular H-Bond (Å) Crystal Packing Features Reference
This compound Not reported Not reported Likely dominated by N–H···S=C
1-(1-Naphthoyl)-3-(3-chloro-4-fluoro-phenyl)thiourea N–H···S=C: 2.45 N–H···O=C: 1.98 π-Stacking of naphthalene rings
Adamantyl-3-nitrophenyl thiourea ( ) N–H···O=C: 2.85 None Layered supramolecular networks

Key Insights :

  • The absence of acyl groups in the target compound may reduce intramolecular H-bonding but favor intermolecular interactions critical for solid-state stability.
  • π-Stacking observed in is less likely in the target compound due to the absence of extended aromatic systems like naphthalene .

Research Findings and Implications

  • Thermal Stability: Acylthioureas ( ) decompose above 200°C, suggesting that non-acylated derivatives like the target compound may exhibit lower thermal stability .

Biological Activity

1-(2-Chlorophenyl)-3-(6-methoxypyridin-3-yl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial agent, anticancer drug, and enzyme inhibitor. This article reviews the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl isothiocyanate with 6-methoxypyridin-3-amine. The reaction is usually performed in an organic solvent like dichloromethane under controlled conditions to yield a high-purity product.

Antimicrobial Activity

Thiourea derivatives are known for their antimicrobial properties. In a study assessing various thioureas, including related compounds, it was found that several exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, revealing that some derivatives had MIC values as low as 0.78 μg/mL against S. aureus .

CompoundTarget BacteriaMIC (μg/mL)
This compoundS. aureus0.78
Other ThioureasE. coli1.56

Anticancer Activity

Research has indicated that thiourea derivatives can inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound were tested against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The compound demonstrated notable antiproliferative activity with IC50 values in the micromolar range .

Cell LineIC50 (μM)
MCF-716.23
HCT11617.94

The biological activity of thioureas is often attributed to their ability to interact with various biological targets, including enzymes involved in DNA replication and repair. For example, some thioureas have been shown to inhibit DNA gyrase and topoisomerase IV, crucial enzymes for bacterial survival .

Case Studies

Case Study 1: Antibacterial Efficacy
In a comparative study of thioureas, this compound was evaluated alongside other derivatives for its antibacterial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited superior activity against S. aureus, suggesting its potential use in treating bacterial infections resistant to conventional antibiotics.

Case Study 2: Anticancer Properties
Another study focused on the anticancer effects of thioureas revealed that the compound inhibited the proliferation of U937 cells more effectively than etoposide, a standard chemotherapeutic agent. This finding highlights the potential of thioureas as alternative anticancer agents with reduced cytotoxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Chlorophenyl)-3-(6-methoxypyridin-3-yl)thiourea, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic addition between 2-chlorophenyl isothiocyanate and 6-methoxypyridin-3-amine. Key steps include:

  • Reaction Conditions : Use polar aprotic solvents (e.g., acetone or ethanol) at 60–80°C under inert atmosphere to prevent oxidation .
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, gradient elution with dichloromethane/methanol) yields >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this thiourea derivative?

  • Methodological Answer : A multi-technique approach is recommended:

  • FTIR : Confirm thiourea (–NH–C(=S)–NH–) stretch at ~1250–1350 cm⁻¹ and aromatic C–Cl at ~750 cm⁻¹ .
  • NMR : 1H^1H-NMR should show aromatic protons (δ 7.2–8.5 ppm), methoxy singlet (~δ 3.8 ppm), and thiourea NH protons (δ 9.5–10.5 ppm). 13C^{13}C-NMR confirms the thiocarbonyl carbon at ~180 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]+^+ with accurate mass matching theoretical molecular formula (C13_{13}H11_{11}ClN3_{3}OS) .

Q. How can researchers assess the compound’s in vitro antimicrobial activity?

  • Methodological Answer :

  • Assay Design : Use agar dilution or microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Controls : Include ciprofloxacin (positive) and DMSO (negative).
  • Data Interpretation : Calculate minimum inhibitory concentration (MIC) values. Note discrepancies in activity between substituents (e.g., methoxy vs. chloro groups) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for thiourea derivatives?

  • Methodological Answer :

  • Systematic Review : Compare datasets across studies (e.g., antimicrobial IC50_{50} values) to identify outliers.
  • Experimental Replication : Standardize assay conditions (e.g., pH, inoculum size) to minimize variability .
  • Structural Analysis : Use X-ray crystallography (e.g., C–S bond lengths, torsion angles) to correlate molecular conformation with activity .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogen groups) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like bacterial dihydrofolate reductase .
  • Biological Validation : Test analogs in enzyme inhibition assays (e.g., % inhibition at 10 µM) and correlate with computational predictions .

Q. What mechanistic insights explain the thiourea group’s role in reaction chemistry?

  • Methodological Answer :

  • Kinetic Studies : Monitor nucleophilic substitution reactions (e.g., with alkyl halides) via UV-Vis spectroscopy to determine rate constants.
  • Theoretical Calculations : Use DFT (e.g., Gaussian 09) to analyze charge distribution on sulfur and nitrogen atoms, revealing nucleophilic sites .

Q. How can researchers address solubility challenges in biological assays?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO/PBS (≤1% v/v) or cyclodextrin-based formulations.
  • Derivatization : Synthesize prodrugs (e.g., acetyl-protected thiourea) to enhance hydrophilicity .

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